2-((4-Methoxyphenoxy)phenylmethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Methoxyphenoxy)phenylmethyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring attached to a phenylmethyl group, which is further substituted with a 4-methoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenoxy)phenylmethyl)morpholine typically involves the reaction of 4-methoxyphenol with benzyl chloride to form 4-methoxybenzyl chloride. This intermediate is then reacted with morpholine in the presence of a base, such as sodium hydroxide, to yield the final product. The reaction conditions generally include refluxing the mixture in an appropriate solvent, such as toluene or ethanol, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methoxyphenoxy)phenylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenylmethyl group can be reduced to a phenylethyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde or 4-methoxybenzoic acid, while reduction of the phenylmethyl group can produce 2-((4-methoxyphenoxy)phenylethyl)morpholine .
Scientific Research Applications
2-((4-Methoxyphenoxy)phenylmethyl)morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Methoxyphenoxy)phenylmethyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity in the nervous system .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Ethoxyphenoxy)phenylmethyl)morpholine
- 2-((4-Methylphenoxy)phenylmethyl)morpholine
- 2-((4-Chlorophenoxy)phenylmethyl)morpholine
Uniqueness
2-((4-Methoxyphenoxy)phenylmethyl)morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s affinity for certain molecular targets compared to its analogs .
Properties
CAS No. |
93851-91-3 |
---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
2-[(4-methoxyphenoxy)-phenylmethyl]morpholine |
InChI |
InChI=1S/C18H21NO3/c1-20-15-7-9-16(10-8-15)22-18(14-5-3-2-4-6-14)17-13-19-11-12-21-17/h2-10,17-19H,11-13H2,1H3 |
InChI Key |
ZAEGNRPJQWDLIM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC(C2CNCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.